3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

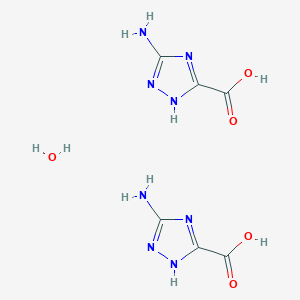

3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate: is a heterocyclic organic compound with the molecular formula C3H4N4O2·0.5H2O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

Mécanisme D'action

Target of Action

It’s structurally similar compound, 3-amino-1,2,4-triazole (3-at), is known to inhibit the product of the his3 gene, imidazoleglycerol-phosphate dehydratase

Mode of Action

It has been used in the synthesis of new three-dimensional metal-organic frameworks . This suggests that it may interact with its targets to form complex structures, potentially altering their function.

Biochemical Pathways

AmTAZAc is a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase . This suggests that it may play a role in the purine metabolism pathway.

Result of Action

Its use in the synthesis of new three-dimensional metal-organic frameworks suggests that it may contribute to the formation of complex structures .

Action Environment

Its use in solvothermal procedures suggests that it may be stable under high-temperature and high-pressure conditions .

Analyse Biochimique

Biochemical Properties

The role of 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate in biochemical reactions is primarily as a building block in the synthesis of purine nucleotide analogs . It interacts with enzymes such as hypoxanthine phosphoribosyltransferase, which is involved in the purine salvage pathway . The nature of these interactions involves the compound serving as a substrate for the enzyme, leading to the production of purine nucleotide analogs .

Cellular Effects

Given its role in the synthesis of purine nucleotide analogs, it can be inferred that it may influence cell function by altering the levels of these nucleotides within the cell . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a substrate for the enzyme hypoxanthine phosphoribosyltransferase . This enzyme catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate to inosine monophosphate, a key step in the purine salvage pathway . By serving as a substrate for this enzyme, this compound can influence the production of purine nucleotide analogs .

Metabolic Pathways

This compound is involved in the purine salvage pathway through its interaction with the enzyme hypoxanthine phosphoribosyltransferase . This enzyme catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate to inosine monophosphate, a key step in the purine salvage pathway .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Solvothermal Synthesis: One effective method involves the solvothermal reaction of 3-amino-1,2,4-triazole with formic acid under controlled temperature and pressure conditions.

Hydrothermal Synthesis: Another method involves the hydrothermal reaction of 3-amino-1,2,4-triazole with water at elevated temperatures and pressures.

Industrial Production Methods: Industrial production typically involves large-scale solvothermal or hydrothermal synthesis, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the triazole ring.

Reduction Products: Reduced forms of the compound with altered functional groups.

Substitution Products: Compounds with substituted functional groups on the triazole ring.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: Acts as a building block in the synthesis of purine nucleotide analogs.

Biology:

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical studies.

Medicine:

Drug Development: Explored as a potential scaffold for the development of new pharmaceuticals.

Industry:

Comparaison Avec Des Composés Similaires

3-Amino-1,2,4-triazole: A simpler derivative of triazole with similar chemical properties.

1,2,4-Triazole-3-carboxylic acid: Another triazole derivative with a carboxylic acid group at a different position.

4-Amino-1,2,4-triazole: A positional isomer with the amino group at the 4-position.

Uniqueness: Its ability to form metal-organic frameworks and act as a building block in complex molecule synthesis sets it apart from other similar compounds .

Activité Biologique

3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate (ATZc) is a heterocyclic compound with a triazole ring and carboxylic acid functional group. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of ATZc, focusing on its anticancer properties, enzyme inhibition effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by:

- Triazole ring : A five-membered ring containing three nitrogen atoms.

- Carboxylic acid group : Contributes to the compound's acidic properties and potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-amino-1,2,4-triazole exhibit significant anticancer activity. For instance:

- Synthesis and Evaluation : A study synthesized various derivatives of 3-amino-1,2,4-triazole and evaluated their anticancer efficacy against several cancer cell lines using the XTT assay. The results indicated that compounds with a 3-bromophenylamino moiety showed enhanced activity against multiple cell lines, highlighting the importance of structural modifications in enhancing potency .

| Compound | Activity | Cell Lines Tested |

|---|---|---|

| 3-Amino-1,2,4-triazole derivatives | Anticancer | Various (specific cell lines not detailed) |

Enzyme Inhibition Studies

ATZc has been investigated for its inhibitory effects on various enzymes, particularly catalase:

- Catalase Inhibition : A recent study assessed the effect of ATZc on human blood erythrocyte catalase activity across different pH levels. The findings revealed that ATZc inhibited catalase activity with varying degrees of potency depending on the pH:

These results suggest that ATZc could be utilized as a pharmacological agent targeting oxidative stress-related conditions.

Potential Therapeutic Applications

The biological activities of ATZc suggest several therapeutic applications:

- Cancer Therapy : Due to its demonstrated anticancer properties, ATZc and its derivatives may serve as potential leads in drug development aimed at specific cancer types.

- Antioxidant Applications : Given its inhibitory effects on catalase, ATZc could be explored further for its role in modulating oxidative stress in various diseases.

- Enzyme Modulation : The ability to inhibit key enzymes like catalase positions ATZc as a candidate for research into metabolic disorders and other conditions where enzyme regulation is crucial.

Case Studies

Several case studies highlight the biological relevance of ATZc:

- Case Study on Anticancer Activity : A detailed investigation into the structure-activity relationship (SAR) of ATZc derivatives revealed that modifications at specific positions on the triazole ring significantly influenced their anticancer efficacy .

- Enzyme Interaction Studies : Research exploring the interaction of ATZc with catalase provided insights into its mechanism of action as an enzyme inhibitor, suggesting potential pathways for therapeutic intervention .

Propriétés

IUPAC Name |

3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H4N4O2.H2O/c2*4-3-5-1(2(8)9)6-7-3;/h2*(H,8,9)(H3,4,5,6,7);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGSLRDLAVUDCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C(=O)O.C1(=NC(=NN1)N)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.